![molecular formula C22H26N2O3 B5970343 ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5970343.png)
ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It is widely used in scientific research for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Mecanismo De Acción
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate selectively activates dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of these receptors leads to increased cAMP signaling, which in turn activates downstream signaling pathways that regulate neuronal activity. The exact mechanism of action of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate is still being studied, but it is believed to involve modulation of dopaminergic neurotransmission and regulation of gene expression.
Biochemical and Physiological Effects
ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases dopamine release in the striatum and prefrontal cortex, which leads to increased neuronal activity and improved cognitive function. It also increases cAMP signaling and activates downstream signaling pathways that regulate gene expression. In animal models, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve motor function, reduce negative symptoms of schizophrenia, and reduce drug-seeking behavior in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has a number of advantages for lab experiments. It is highly selective for dopamine D1 receptors, which allows for specific targeting of these receptors in experiments. It is also stable and can be easily synthesized in large quantities with high purity and yield. However, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has some limitations as well. It has a short half-life, which requires frequent dosing in experiments. It also has poor blood-brain barrier penetration, which limits its effectiveness in certain neurological disorders.
Direcciones Futuras
For research on ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate include the development of more potent and selective dopamine D1 receptor agonists, investigation of the molecular mechanisms underlying its therapeutic effects, and the development of novel drug delivery systems to improve its blood-brain barrier penetration.
Métodos De Síntesis
The synthesis of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate involves the reaction between 1-isonicotinoyl-4-piperidinecarboxylic acid and 2-phenylethylamine in the presence of ethyl chloroformate. The reaction yields ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce large quantities of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate with high purity and yield.
Aplicaciones Científicas De Investigación
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in neurological disorders. In Parkinson's disease, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve motor function and reduce the severity of symptoms in animal models. In schizophrenia, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve cognitive function and reduce negative symptoms. In addiction, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to reduce drug-seeking behavior and prevent relapse.
Propiedades
IUPAC Name |
ethyl 4-(2-phenylethyl)-1-(pyridine-4-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-21(26)22(11-8-18-6-4-3-5-7-18)12-16-24(17-13-22)20(25)19-9-14-23-15-10-19/h3-7,9-10,14-15H,2,8,11-13,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMRWBDQGCWTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=NC=C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.